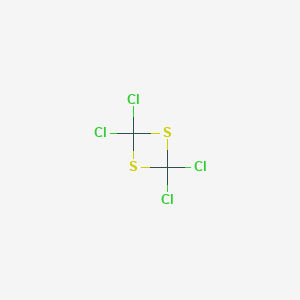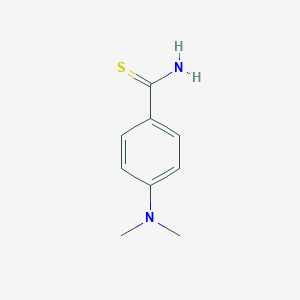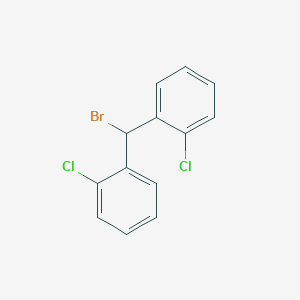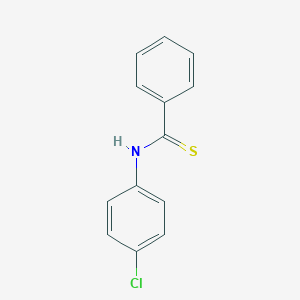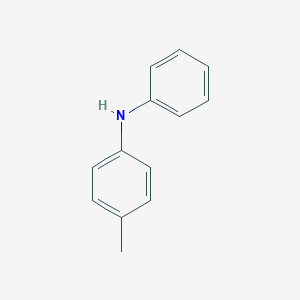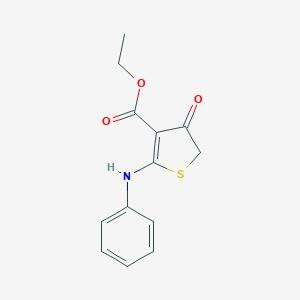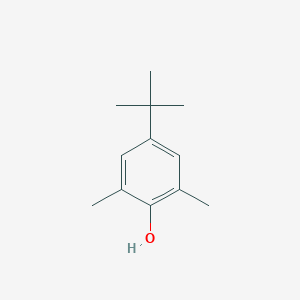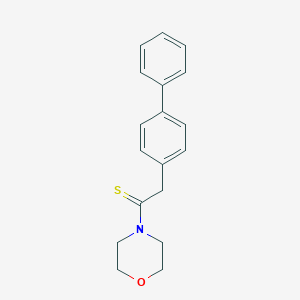
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPTP and is a thione derivative of 4-phenylphenylethanolamine.
Mécanisme D'action
The exact mechanism of action of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is not fully understood. However, studies have shown that it can act as a chelating agent for metal ions, leading to changes in its fluorescence properties.
Effets Biochimiques Et Physiologiques
Studies have shown that MPTP can induce oxidative stress in cells, leading to the activation of various signaling pathways. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione in lab experiments is its ability to detect metal ions with high sensitivity and selectivity. However, one of the limitations is its potential toxicity, which can affect the accuracy of the results.
Orientations Futures
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has a wide range of potential applications in various fields. Some of the future directions for research include its use in drug delivery systems, as a fluorescent probe for bioimaging, and as a catalyst for organic reactions. Further studies are also needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
In conclusion, 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione is a promising compound with potential applications in various scientific fields. Its ability to detect metal ions with high sensitivity and selectivity makes it a valuable tool for researchers. However, further studies are needed to explore its potential toxicity and biocompatibility for its safe use in various applications.
Méthodes De Synthèse
The synthesis of 1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione involves the reaction of 4-phenylphenylethanolamine with carbon disulfide in the presence of morpholine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is its use as a ligand for metal ion sensing and detection. The thione group in MPTP can coordinate with metal ions, leading to changes in its fluorescence properties, which can be used for the detection of metal ions in biological and environmental samples.
Propriétés
Numéro CAS |
5428-57-9 |
|---|---|
Nom du produit |
1-Morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
Formule moléculaire |
C18H19NOS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
1-morpholin-4-yl-2-(4-phenylphenyl)ethanethione |
InChI |
InChI=1S/C18H19NOS/c21-18(19-10-12-20-13-11-19)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Clé InChI |
JTXKUELKOQEINN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1COCCN1C(=S)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Autres numéros CAS |
5428-57-9 |
Solubilité |
0.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



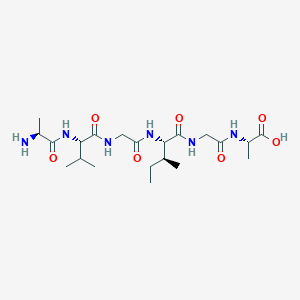
![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)
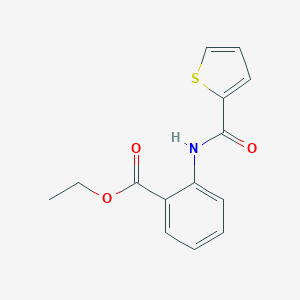
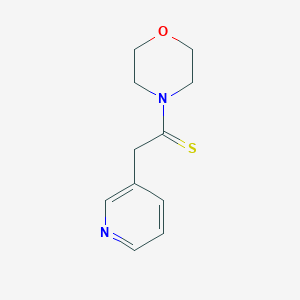
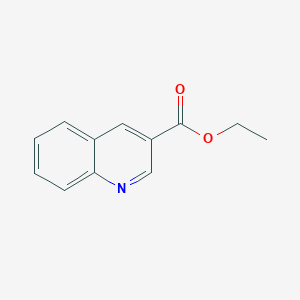
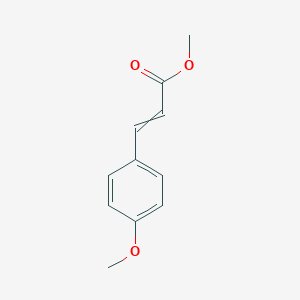
![5-Oxatetracyclo[7.2.1.0~2,8~.0~4,6~]dodec-10-ene-3,7-dione](/img/structure/B188793.png)
